3-(3-methoxyphenyl)-1-methyl-N-(2-(pyridin-4-yl)ethyl)-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
5-(3-methoxyphenyl)-2-methyl-N-(2-pyridin-4-ylethyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-23-18(19(24)21-11-8-14-6-9-20-10-7-14)13-17(22-23)15-4-3-5-16(12-15)25-2/h3-7,9-10,12-13H,8,11H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMCARNYLGBXEKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)NCCC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as pyrazoline derivatives, have been reported to exhibit a wide range of biological and pharmacological activities.
Mode of Action
Related compounds have been shown to interact with their targets, leading to changes in cellular processes.
Biological Activity
3-(3-Methoxyphenyl)-1-methyl-N-(2-(pyridin-4-yl)ethyl)-1H-pyrazole-5-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anti-inflammatory, anticancer, and antimicrobial properties, supported by relevant research findings and data.
Chemical Structure
The chemical structure of the compound can be represented as follows:
1. Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazole derivatives, including the compound . The compound has shown significant cytotoxic effects against various cancer cell lines:
- In vitro Studies :
- The compound demonstrated an IC50 value of 3.79 µM against MCF7 (breast cancer) cells and 12.50 µM against SF-268 (brain cancer) cells, indicating potent antiproliferative activity .
- It also exhibited significant inhibition of lung cancer cell lines, with IC50 values ranging from 0.75 to 4.21 µM across different studies .
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF7 | 3.79 |
| SF-268 | 12.50 |
| A549 (Lung) | 0.75 - 4.21 |
2. Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory effects using various models:
- Carrageenan-induced Edema : In experimental models, it showed comparable anti-inflammatory activity to indomethacin, a standard anti-inflammatory drug .
- Mechanism of Action : The compound potentially inhibits the production of pro-inflammatory cytokines, contributing to its therapeutic effects.
3. Antimicrobial Activity
In addition to its anticancer and anti-inflammatory properties, the compound has been tested for antimicrobial activity:
- Testing Against Bacterial Strains : The compound was screened against several bacterial strains such as E. coli and Staphylococcus aureus, showing promising results with significant inhibition at concentrations as low as 40 µg/mL .
Case Studies
Several case studies have documented the synthesis and biological evaluation of pyrazole derivatives similar to the compound in focus:
- Synthesis and Evaluation : A series of pyrazole derivatives were synthesized and evaluated for their biological activities, where some compounds exhibited strong MAO-B inhibitory activity and anti-inflammatory effects comparable to established drugs .
- Clinical Relevance : The potential application of these compounds in cancer therapy is being explored, particularly their ability to induce apoptosis in cancer cells while sparing normal cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with six analogs derived from the evidence. Key parameters include substituent effects, biological activity, and pharmacokinetic profiles.
Table 1: Structural and Functional Comparison
Key Observations:
In contrast, 3-trifluoromethyl (as in razaxaban) or 3-trifluoromethoxy substituents enhance potency but may compromise solubility . Sulfonamide-linked analogs (e.g., JMN6-093) exhibit antiviral activity, while sulfonamide-ethyl derivatives (e.g., 5d) inhibit carbonic anhydrase, highlighting the role of sulfonamide groups in target-specific interactions .
Pharmacokinetic Profiles: The 2-(pyridin-4-yl)ethyl chain in the target compound and its analogs (e.g., ) may improve blood-brain barrier penetration or receptor binding due to pyridine’s basicity. Razaxaban’s aminobenzisoxazole group contributes to high oral bioavailability (>50%) and low plasma protein binding, a benchmark for drug-like properties .
Selectivity and Toxicity: The target compound’s methoxy group may reduce off-target effects compared to trifluoromethyl-containing analogs, which often exhibit higher cytotoxicity . Carbonic anhydrase inhibitors (e.g., 5d) show minimal cytotoxicity, suggesting a safer profile for non-oncological applications .
Q & A
Q. Key Data :
- Yield optimization (e.g., 60–75% for cyclocondensation steps) .
- Purity verification via HPLC (>98%) .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C-NMR : Confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm; pyridyl protons at δ 8.2–8.6 ppm) .
- IR Spectroscopy : Identify carboxamide C=O stretches (~1650–1680 cm⁻¹) and pyrazole ring vibrations (~1550 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ m/z calculated for C₁₉H₂₁N₃O₂: 323.1634) .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?
Methodological Answer:
Q. Key Findings :
- Pyridin-4-yl substitution enhances receptor binding affinity compared to pyridin-3-yl (IC₅₀: 12 nM vs. 45 nM) .
- Methoxy groups at the 3-position improve metabolic stability over nitro analogs .
Advanced: What computational strategies are effective for predicting binding modes of this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., CB1 receptor). Key residues for hydrogen bonding: Lys192, Ser383 .
- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-receptor complexes .
- Free Energy Calculations : Apply MM-PBSA/GBSA to estimate binding energies (ΔG ~ -40 kcal/mol for high-affinity analogs) .
Validation : Compare computational predictions with X-ray crystallography data (if available) .
Advanced: How can contradictory pharmacological data (e.g., varying IC₅₀ values across studies) be resolved?
Methodological Answer:
- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. CHO-K1) and ligand concentrations .
- Metabolite Screening : Use LC-MS to identify active metabolites that may contribute to discrepancies .
- Structural Analysis : Compare crystal structures of ligand-receptor complexes to confirm binding poses .
Example : A study reported conflicting IC₅₀ values (15 nM vs. 80 nM) due to metabolite interference in HEK293 cells .
Advanced: What strategies improve the pharmacokinetic profile of this compound?
Methodological Answer:
- Solubility Enhancement : Introduce hydrophilic groups (e.g., hydroxyl or amine) on the pyridyl-ethylamine side chain .
- Metabolic Stability : Replace labile methoxy groups with bioisosteres (e.g., trifluoromethyl) .
- Permeability : Use Caco-2 cell assays to optimize logP values (target: 2–3) via alkyl chain modifications .
Q. Data :
- LogP reduction from 3.5 to 2.8 via hydroxylation improved aqueous solubility by 5-fold .
Advanced: How do structural analogs of this compound inform its mechanism of action?
Methodological Answer:
- Comparative Analysis : Compare with analogs like O-1302 (a CB1 antagonist) to identify conserved pharmacophores .
- Functional Assays : Test truncated analogs (e.g., lacking the pyridyl group) in cAMP accumulation assays to determine critical motifs .
Key Insight : The pyridyl-ethylamine moiety is essential for inverse agonism at CB1 receptors, while the methoxyphenyl group modulates selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
